molecular formula C17H19N5O B2378940 2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2415509-26-9

2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile

Cat. No.: B2378940
CAS No.: 2415509-26-9
M. Wt: 309.373
InChI Key: JVIILVOVVDMHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Pyrimidine Ring: This step often involves the use of nucleophilic substitution reactions where a pyrimidine derivative is introduced.

    Coupling Reactions: The final step usually involves coupling the piperidine and pyrimidine rings with the pyridine ring through ether or amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-yl)pyridine Derivatives: These compounds share the piperidine and pyridine rings but differ in their substituents and overall structure.

    Pyrimidine-Containing Compounds: Compounds with a pyrimidine ring, such as certain antiviral and anticancer agents, are structurally related.

Uniqueness

2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile is unique due to its specific combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-13-8-16(21-12-20-13)22-6-3-14(4-7-22)11-23-17-9-15(10-18)2-5-19-17/h2,5,8-9,12,14H,3-4,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIILVOVVDMHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)COC3=NC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.